molecular formula C16H20FN3O2 B2456429 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380169-58-2

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2456429
CAS No.: 2380169-58-2
M. Wt: 305.353
InChI Key: OZZVNRWQNRLFEK-UHFFFAOYSA-N
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Description

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a chemical compound with the molecular formula C16H20FN3O2 and a molecular weight of 305.353. This compound is notable for its unique structure, which includes a cyclohexene ring, a fluoropyrimidine moiety, and a piperidine ring connected via a methanone bridge.

Chemical Reactions Analysis

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoropyrimidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine can be compared with similar compounds such as:

    6-cyclohex-3-enyl-5-nitropiperidin-2-one: This compound also contains a cyclohexene ring and a piperidine ring but differs in its functional groups and overall structure.

    2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl): This compound has a similar cyclohexene ring but different substituents and functional groups.

The uniqueness of this compound lies in its combination of a fluoropyrimidine moiety with a piperidine ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c17-13-10-18-16(19-11-13)22-14-6-8-20(9-7-14)15(21)12-4-2-1-3-5-12/h1-2,10-12,14H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZVNRWQNRLFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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